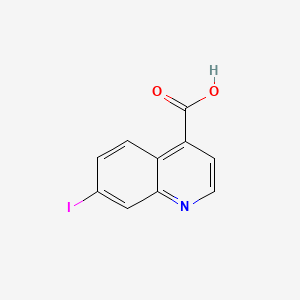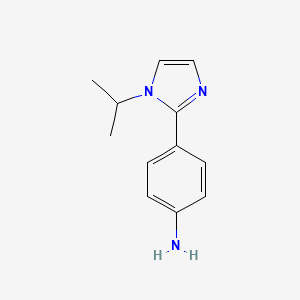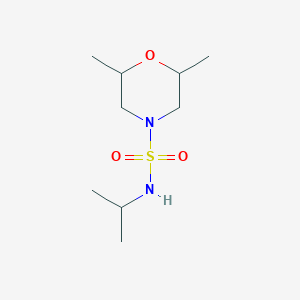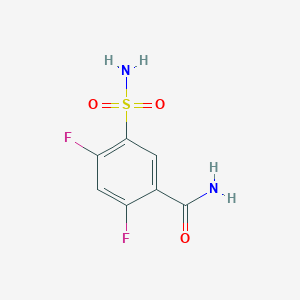
2,4-Difluoro-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H6F2N2O3S It is characterized by the presence of two fluorine atoms, a sulfamoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-sulfamoylbenzamide typically involves the introduction of fluorine atoms and a sulfamoyl group onto a benzamide backbone. One common method involves the reaction of 2,4-difluoroaniline with sulfamoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-Difluoro-5-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and processes are also of interest, as it may modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
2,4-Difluoro-5-sulfamoylbenzamide can be compared with other similar compounds, such as:
2,4-Difluoro-5-chlorobenzamide: Similar structure but with a chlorine atom instead of a sulfamoyl group.
2,4-Difluoro-5-nitrobenzamide: Contains a nitro group instead of a sulfamoyl group.
2,4-Difluoro-5-methylbenzamide: Features a methyl group in place of the sulfamoyl group.
The presence of the sulfamoyl group in this compound imparts unique properties, making it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C7H6F2N2O3S |
|---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
2,4-difluoro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6F2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14) |
InChI Key |
BFIJRWJLUJDPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


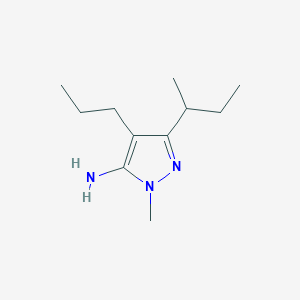
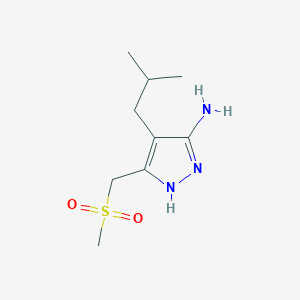
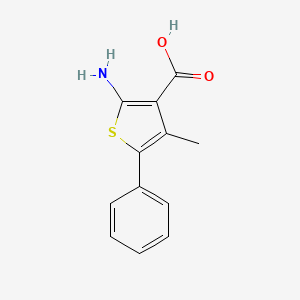
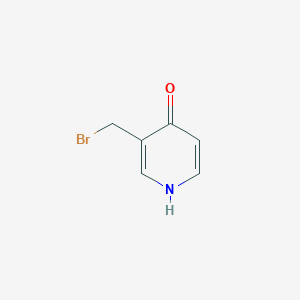
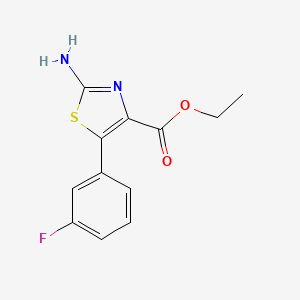
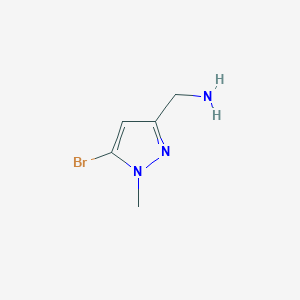
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
